
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline
Overview
Description
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives focus on optimizing yield and purity. These methods often involve multi-step synthesis processes, including the use of catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, reduced indole derivatives, and substituted indole compounds .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit activity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific cancer cell lines. The results indicated that it inhibited cell proliferation significantly, suggesting potential as an anticancer drug candidate .
The compound has been studied for its biological properties, particularly its antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets.
Case Study: Antibacterial Properties
Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of specialty materials with unique electronic properties.
Case Study: Conductive Polymers
In a recent study, researchers incorporated this compound into polymer matrices to enhance their electrical conductivity. The results showed improved conductivity compared to traditional materials, making it a promising candidate for electronic applications .
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
Spiroindole quinazolines: Synthesized for their potential therapeutic applications
Uniqueness
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
6-Chloro-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a fluorinated indoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₅ClF₃NO, with a molecular weight of 233.59 g/mol. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical properties, influencing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of fluorinated isatins, including derivatives like this compound.
Cytotoxicity Studies
In vitro cytotoxicity assessments against various cancer cell lines have shown promising results. For instance, the compound demonstrated significant cytotoxic effects on M-HeLa and HuTu 80 tumor-derived cells while exhibiting lower toxicity towards normal Chang liver cells. The selectivity index (SI) values indicated that halogenated isatins, including this compound, possess better selectivity compared to the reference drug 5-Fluorouracil (5-FU) .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | HuTu 80 | 40 | 2.5 |
5-Fluorouracil (5-FU) | HuTu 80 | <1 | - |
The mechanism by which this compound exerts its cytotoxic effects includes:
- Induction of Apoptosis : The compound was found to induce apoptosis in HuTu 80 cells, with an increase in both early and late apoptotic stages as concentration increased.
- Reactive Oxygen Species (ROS) Production : Flow cytometry assays indicated that the compound stimulates ROS production, which correlates with apoptosis induction.
- Mitochondrial Membrane Potential Dissipation : It was observed that treatment with this compound led to significant changes in mitochondrial membrane potential, further supporting its role in inducing apoptosis .
Antimicrobial Activity
The antimicrobial properties of halogenated compounds have been extensively studied due to their potential to combat drug-resistant pathogens.
Efficacy Against Bacteria
In vitro tests have assessed the bactericidal activity of various derivatives, including those with trifluoromethyl substitutions. The compound exhibited notable inhibition zones against several bacterial strains, indicating its potential as an antimicrobial agent.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 6–9 |
Other derivatives | Various strains | 4–7 |
Case Studies
- Study on Apoptosis Induction : A study focusing on the effects of this compound on HuTu 80 cells revealed that at an IC50 concentration of 40 µM, it significantly increased late-stage apoptosis markers compared to control groups.
- Antimicrobial Screening : Another investigation evaluated the antimicrobial efficacy of several fluorinated isatins, including this compound, revealing that it maintained a strong bactericidal effect across multiple tested pathogens.
Properties
IUPAC Name |
6-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-1-2-5-6(3-4)14-7(15)8(5,16)9(11,12)13/h1-3,16H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSFCYLNVVJAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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